N~2~-(3-chloro-4-fluorophenyl)-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide
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Overview
Description
N~2~-(3-chloro-4-fluorophenyl)-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro-fluorophenyl group, a cyclopropyl group, and a phenylsulfonyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-chloro-4-fluorophenyl)-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloro-4-fluoroaniline and phenylsulfonyl chloride. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of N2-(3-chloro-4-fluorophenyl)-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide may involve large-scale batch reactors where the reaction parameters are carefully monitored to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-chloro-4-fluorophenyl)-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N~2~-(3-chloro-4-fluorophenyl)-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include inhibition of specific signaling cascades or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- N~1~-(3-chloro-4-fluorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Uniqueness
N~2~-(3-chloro-4-fluorophenyl)-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16ClFN2O3S |
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Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]-N-cyclopropylacetamide |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-15-10-13(8-9-16(15)19)21(11-17(22)20-12-6-7-12)25(23,24)14-4-2-1-3-5-14/h1-5,8-10,12H,6-7,11H2,(H,20,22) |
InChI Key |
RJWNJOSDULMQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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